REACTION_CXSMILES
|
CC(C)([O-:4])C.[K+].BrCC1N=C([C:19]2[CH:24]=[CH:23][C:22](C(F)(F)F)=[CH:21][CH:20]=2)SC=1C(OCC)=O.[CH2:29]([O:31][C:32](=[O:37])[C:33](Br)([CH3:35])[CH3:34])[CH3:30]>C1COCC1>[CH3:34][C:33]([O:4][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)([CH3:35])[C:32]([O:31][CH2:29][CH3:30])=[O:37] |f:0.1|
|
Name
|
|
Quantity
|
531 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
phenol
|
Quantity
|
0.531 mol
|
Type
|
reactant
|
Smiles
|
BrCC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)Br)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
the internal temperature of the reaction below 5degrees centigrade
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal reaction temperature below 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained at this reflux temperature for 8hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
cooling of the reaction to 0° C. the volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned between EtOAc and 1N NaOH
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase washed with 1N NaOH, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration the solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(C)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |